Ethyl 5-(2-chloro-6-fluorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
This compound belongs to the thieno[3,4-d]pyridazine family, characterized by a fused thiophene-pyridazine core. Its structure includes a 2-chloro-6-fluorobenzamido substituent at position 5, a phenyl group at position 3, and an ethyl carboxylate ester at position 1 (Fig. 1). These substituents influence its physicochemical properties and biological activity. The compound is synthesized via microwave-assisted reactions using triethylamine and sulfur catalysts, yielding 84% of a yellow crystalline product with a melting point of 199–201°C .
Properties
IUPAC Name |
ethyl 5-[(2-chloro-6-fluorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN3O4S/c1-2-31-22(30)18-13-11-32-20(25-19(28)17-14(23)9-6-10-15(17)24)16(13)21(29)27(26-18)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMNPCMMOSVHGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C=CC=C3Cl)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(2-chloro-6-fluorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula: C21H17ClFN3O4
- Molecular Weight: 429.8 g/mol
The presence of the chloro and fluoro substituents is significant as these halogens often enhance the biological activity of organic compounds by influencing their pharmacokinetics and mechanism of action.
Biological Activity Overview
Research on pyridazine derivatives indicates that they possess a wide range of bioactivities, including:
- Antitumor Activity: Pyridazine derivatives have shown potential as antitumor agents. Compounds similar to this compound have been studied for their ability to inhibit cancer cell proliferation.
- Antifungal Activity: Studies have demonstrated that certain pyridazine derivatives exhibit antifungal properties. For example, modifications to the pyridazine ring can lead to compounds that effectively inhibit fungal growth at concentrations as low as 50 µg/mL against various fungi such as Gibberella zeae and Fusarium oxysporum .
Data Table: Biological Activities of Related Compounds
| Compound | Activity Type | Target Organism | Concentration (µg/mL) | Inhibition (%) |
|---|---|---|---|---|
| Compound A | Antifungal | Gibberella zeae | 50 | 45.1 |
| Compound B | Antifungal | Fusarium oxysporum | 50 | 44.2 |
| Compound C | Antitumor | Various cancer cell lines | Varies | Significant inhibition observed |
| Ethyl 5-(2-chloro-6-fluorobenzamido)-4-oxo... | Antifungal | C. mandshurica | 50 | 43.5 |
Case Study 1: Antifungal Screening
In a study focusing on the antifungal activity of pyridazine derivatives, several compounds were synthesized and screened against common plant pathogens. The results indicated that compounds with similar structures to Ethyl 5-(2-chloro-6-fluorobenzamido)-4-oxo... exhibited varying degrees of antifungal activity. Notably, some derivatives showed comparable efficacy to commercial antifungal agents like hymexazol.
Case Study 2: Antitumor Properties
Research has highlighted the potential of pyridazine derivatives in cancer treatment. In vitro studies demonstrated that certain structural modifications led to enhanced cytotoxicity against various cancer cell lines. The incorporation of halogen substituents was found to significantly impact the potency of these compounds.
The precise mechanisms through which Ethyl 5-(2-chloro-6-fluorobenzamido)-4-oxo... exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in cellular processes, leading to reduced cell viability.
- Disruption of Membrane Integrity: Antifungal activity may be attributed to the disruption of fungal cell membranes, causing leakage of intracellular contents.
- Induction of Apoptosis: In antitumor applications, these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Comparison with Similar Compounds
Key features :
- Molecular formula : C₂₂H₁₆ClFN₃O₄S
- Molecular weight : 487.89 g/mol
- Synthetic route : Microwave-assisted condensation, optimized for efficiency and yield .
Comparison with Similar Compounds
Structural Analogs in the Thieno[3,4-d]pyridazine Family
The thieno[3,4-d]pyridazine scaffold is versatile, with modifications at positions 3, 4, and 5 significantly altering bioactivity. Below is a comparative analysis:
Functional Group Impact on Bioactivity
- Phenyl vs. Alkyl Groups : The phenyl group at position 3 increases steric bulk, which may improve selectivity but reduce solubility compared to alkyl-substituted variants (e.g., clofencet) .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization of the thieno[3,4-d]pyridazine core and subsequent functionalization. Key steps include:
- Condensation of intermediates under reflux conditions (e.g., toluene or dichloromethane) to form the fused heterocyclic core.
- Introduction of the 2-chloro-6-fluorobenzamido group via amide coupling, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide).
- Optimization parameters:
- Temperature : Elevated temperatures (80–120°C) for cyclization steps to overcome kinetic barriers.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate the product .
Q. Which spectroscopic and chromatographic methods confirm the compound’s structure and purity?
- Methodological Answer : A combination of techniques is required:
- NMR spectroscopy : ¹H and ¹³C NMR to verify aromatic protons (δ 6.8–8.2 ppm) and carbonyl groups (δ 165–175 ppm). Overlapping signals may require 2D NMR (COSY, HSQC) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns matching chlorine/fluorine substituents .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How do variations in the benzamido substituent (e.g., chloro, fluoro, nitro groups) influence reactivity and biological activity?
- Methodological Answer : Substituent effects can be systematically studied via:
- Electron-withdrawing groups (e.g., nitro) : Increase electrophilicity of the pyridazine ring, enhancing reactivity in nucleophilic substitutions.
- Halogen substituents (e.g., Cl, F) : Improve metabolic stability and binding affinity to hydrophobic enzyme pockets. For example, fluorinated analogs show enhanced inhibitory activity against kinases .
- Experimental design : Synthesize derivatives with controlled substituent modifications and compare their IC₅₀ values in enzyme inhibition assays .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies (e.g., unexpected coupling patterns in NMR) can be addressed by:
- Cross-validation : Use complementary techniques (e.g., IR to confirm carbonyl stretches at ~1700 cm⁻¹ alongside NMR).
- X-ray crystallography : Definitive 3D structural determination for ambiguous cases, particularly for stereochemical assignments .
- Computational modeling : DFT calculations to predict NMR chemical shifts and compare with experimental data .
Q. What mechanistic pathways govern key cyclization and condensation reactions during synthesis?
- Methodological Answer : Mechanistic insights can be derived from:
- Kinetic studies : Monitor reaction progress via TLC or in situ IR to identify intermediates.
- Isotopic labeling : Use ¹⁸O-labeled reagents to trace oxygen incorporation in carbonyl groups during cyclization.
- Solvent effects : Polar solvents stabilize charged intermediates in acid-catalyzed condensations (e.g., acetic acid in ethanol) .
Q. How should in vitro assays evaluate the compound’s interaction with biological targets?
- Methodological Answer : Design assays based on the hypothesized target:
- Enzyme inhibition : Measure IC₅₀ using fluorogenic substrates (e.g., ATPase assays for kinases). Include positive controls (e.g., staurosporine) and negative controls (DMSO vehicle).
- Receptor binding : Radioligand displacement assays (e.g., ³H-labeled ligands for GPCRs) with Scatchard analysis to determine Kd.
- Cellular assays : Assess cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines, comparing potency with structurally related compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
